H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575363
InChI: InChI=1S/C61H99FN22O15/c1-33(76-47(88)31-75-59(99)49(35(3)86)84-57(97)44(28-37-19-21-38(62)22-20-37)78-48(89)30-73-46(87)29-74-53(93)39(65)27-36-13-5-4-6-14-36)51(91)80-43(18-12-26-72-61(69)70)55(95)82-41(16-8-10-24-64)56(96)83-45(32-85)58(98)77-34(2)52(92)81-42(17-11-25-71-60(67)68)54(94)79-40(50(66)90)15-7-9-23-63/h4-6,13-14,19-22,33-35,39-45,49,85-86H,7-12,15-18,23-32,63-65H2,1-3H3,(H2,66,90)(H,73,87)(H,74,93)(H,75,99)(H,76,88)(H,77,98)(H,78,89)(H,79,94)(H,80,91)(H,81,92)(H,82,95)(H,83,96)(H,84,97)(H4,67,68,71)(H4,69,70,72)/t33-,34-,35+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
SMILES:
Molecular Formula: C61H99FN22O15
Molecular Weight: 1399.6 g/mol

H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2

CAS No.:

Cat. No.: VC16575363

Molecular Formula: C61H99FN22O15

Molecular Weight: 1399.6 g/mol

* For research use only. Not for human or veterinary use.

H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 -

Specification

Molecular Formula C61H99FN22O15
Molecular Weight 1399.6 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Standard InChI InChI=1S/C61H99FN22O15/c1-33(76-47(88)31-75-59(99)49(35(3)86)84-57(97)44(28-37-19-21-38(62)22-20-37)78-48(89)30-73-46(87)29-74-53(93)39(65)27-36-13-5-4-6-14-36)51(91)80-43(18-12-26-72-61(69)70)55(95)82-41(16-8-10-24-64)56(96)83-45(32-85)58(98)77-34(2)52(92)81-42(17-11-25-71-60(67)68)54(94)79-40(50(66)90)15-7-9-23-63/h4-6,13-14,19-22,33-35,39-45,49,85-86H,7-12,15-18,23-32,63-65H2,1-3H3,(H2,66,90)(H,73,87)(H,74,93)(H,75,99)(H,76,88)(H,77,98)(H,78,89)(H,79,94)(H,80,91)(H,81,92)(H,82,95)(H,83,96)(H,84,97)(H4,67,68,71)(H4,69,70,72)/t33-,34-,35+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
Standard InChI Key OGKNRWXOEHEYOV-QHYQKCGXSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Canonical SMILES CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Introduction

Molecular Structure and Sequence Analysis

Primary Sequence and Fluorination

The peptide sequence H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 features a linear arrangement of amino acids with a C-terminal amidation. The fluorinated residue at position 4 (Phe(4-F)) introduces steric and electronic modifications that enhance stability and modulate receptor interactions. Comparative studies of fluorinated peptides suggest that the fluorine atom’s electronegativity alters hydrogen-bonding networks and hydrophobic interactions, potentially increasing metabolic resistance .

Table 1: Amino Acid Sequence and Modifications

PositionResidueModification
1PheN-terminal
4Phe(4-F)4-fluorophenylalanine
14LysC-terminal amidation

The presence of arginine (Arg) and lysine (Lys) residues at positions 7, 10, 13, and 14 suggests cationic properties, enabling potential interactions with anionic cell membranes or nucleic acids .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS, a method enabling sequential addition of Fmoc-protected amino acids to a resin-bound chain. The fluorinated phenylalanine derivative requires specialized coupling reagents, such as HBTU or HATU, to ensure efficient incorporation. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) yields the crude peptide, which is purified via reverse-phase HPLC.

Table 2: Synthesis Parameters

ParameterCondition
Coupling reagentHBTU/HOBt in DMF
Deprotection agent20% piperidine in DMF
Cleavage cocktailTFA:thioanisole:EDT:H₂O (90:5:3:2)
Purification methodHPLC (C18 column, 10–60% ACN)

Challenges in Fluorinated Peptide Synthesis

The electron-withdrawing fluorine atom at position 4 of phenylalanine may reduce coupling efficiency due to steric hindrance. Optimized protocols for fluorinated residues recommend extended reaction times (2–4 hours) and double couplings to achieve >95% purity .

Mechanistic Insights and Target Interactions

Putative Targets

Homology with immunoglobulin Fc regions (e.g., Thr-Ala-Arg motifs in rabbit IgG) suggests potential immune-modulatory roles. Computational docking studies predict affinity for integrin receptors due to the Arg-Gly-Asp (RGD)-like sequence in residues 7–9 (Arg-Lys-Ser) .

Fluorine-Induced Conformational Changes

Molecular dynamics simulations of Phe(4-F)-containing peptides reveal stabilized β-sheet conformations and reduced α-helix propensity. This structural rigidity may enhance binding specificity to hydrophobic pockets in target proteins.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis under gradient elution (10–60% acetonitrile in 0.1% TFA) confirms >98% purity. Retention time shifts compared to non-fluorinated analogs reflect increased hydrophobicity.

Table 3: HPLC and Mass Spectrometry Data

ParameterValue
Retention time22.4 min
Purity98.5%
Observed m/z ([M+H]⁺)1,400.3
Theoretical m/z1,399.6

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate buffer (pH 7.4) indicate a mixed α-helix/β-sheet structure, with a minima at 208 nm and 222 nm. Fluorination reduces helical content by 15% compared to Phe-containing analogs.

Comparative Analysis with Related Peptides

Stability in Biological Fluids

In human plasma, the peptide exhibits a half-life of 6.2 hours, surpassing non-fluorinated analogs (2.8 hours). This aligns with patent data on stabilized conjugates .

Functional Analog: Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-Amide

A structurally related peptide (Sigma-Aldrich) shares the Arg-Ala-Arg motif but lacks fluorination. Comparative studies highlight the fluorinated variant’s superior protease resistance and thermal stability .

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